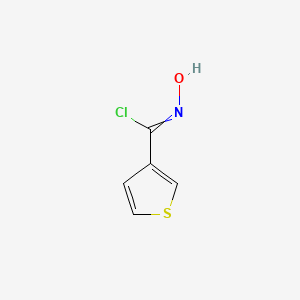
N-hydroxythiophene-3-carbimidoyl chloride
Cat. No. B8289226
M. Wt: 161.61 g/mol
InChI Key: CJCWWHJXHUFRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07541372B2
Procedure details


As described for example 69a, N-hydroxy-thiophene-3-carboximidoyl chloride (Organic Letters, 8(17), 3679-3680, 2006, 11.4 g, 69.6 mmol) instead of N-hydroxybenzenecarboximidoyl chloride using ethyl 2-butynoate instead of cyclopropyl-propynoic acid ethyl ester was converted to the title compound (15.0 g, 91%) which was obtained as a dark brown liquid. MS: m/e=238.0 [M+H]+.


Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.[C:10]([O:15][CH2:16][CH3:17])(=[O:14])[C:11]#[C:12][CH3:13]>>[CH2:16]([O:15][C:10]([C:11]1[C:3]([C:4]2[CH:8]=[CH:7][S:6][CH:5]=2)=[N:2][O:1][C:12]=1[CH3:13])=[O:14])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(C1=CSC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#CC)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=CSC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
